(6-Isopropoxypyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGAKYXJMLADGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 6 Isopropoxypyridin 2 Yl Methanol
Modifications and Substitutions on the Pyridine (B92270) Ring System
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. While classical SNAr reactions typically require a good leaving group, a number of powerful methods exist for the nucleophilic substitution of hydrogen (SNH), which are applicable to pyridine derivatives.
Two prominent examples of SNH reactions are the Chichibabin reaction and Vicarious Nucleophilic Substitution (VNS).
Chichibabin Reaction: This reaction facilitates the direct amination of pyridine rings using sodium amide (NaNH₂) or related reagents. wikipedia.orgscientificupdate.com The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to an α-carbon (C2 or C6) of the pyridine ring to form a Meisenheimer-like σ-adduct. wikipedia.org Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which then deprotonates the newly installed amino group to irreversibly form hydrogen gas and the sodium salt of the aminopyridine. wikipedia.orgmyttex.net For (6-isopropoxypyridin-2-yl)methanol, the C2 and C6 positions are already substituted. However, amination at the C4 position, though less common, can occur under certain conditions. The presence of the electron-donating isopropoxy group at C6 would likely disfavor this transformation compared to unsubstituted pyridine. Modern protocols using a NaH-iodide composite have been shown to mediate Chichibabin-type reactions under milder conditions, potentially expanding the scope to a wider range of primary alkylamines. ntu.edu.sgresearchgate.net
Vicarious Nucleophilic Substitution (VNS): VNS is a versatile method for the C-H functionalization of electron-deficient aromatic systems, including pyridines. wikipedia.orgorganic-chemistry.org This reaction uses a nucleophile (typically a carbanion) that carries a leaving group on the nucleophilic carbon atom (e.g., chloromethyl phenyl sulfone). organic-chemistry.orgkuleuven.be The mechanism proceeds via the addition of the carbanion to the pyridine ring, forming an anionic σ-adduct. This is followed by a base-induced β-elimination of the leaving group (e.g., HCl) to restore aromaticity and yield the functionalized product. nih.gov
For this compound, VNS reactions would be expected to proceed at the positions activated by the ring nitrogen, namely C3 and C5 (ortho and para to the nitrogen, considering the ring's electronic distribution). The reaction is highly regioselective, and the position of substitution on nitropyridines has been shown to be in the vicinity of the nitro group. nih.govresearchgate.net This suggests that functionalization of the subject compound would likely occur at C3 or C5.
| Reaction Type | Reagent/Conditions | Potential Site of Substitution | Product Type |
| Chichibabin Amination | 1. NaNH₂, Toluene, heat2. H₂O workup | C4 (less favorable) | Aminopyridine derivative |
| VNS Alkylation | Nu-CH(X)-R (e.g., ClCH₂SO₂Ph), Base (e.g., t-BuOK) | C3, C5 | Alkylated pyridine derivative |
Transformations of the Isopropoxy Moiety
The isopropoxy group offers another site for chemical modification, either through the cleavage of the ether linkage or by functionalization of the isopropyl alkyl chain itself.
Cleavage and Re-functionalization of the Ether Bond
The aryl ether bond of the isopropoxy group can be cleaved to reveal a hydroxyl group, which exists in tautomeric equilibrium with its corresponding pyridone form. This transformation opens up a vast number of subsequent functionalization possibilities.
Ether Cleavage: A standard and highly effective reagent for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). nih.gov The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (B109758). ufp.pt Computational and experimental studies have shown that BBr₃ is effective for cleaving a variety of ethers, including isopropyl ethers. ufp.ptsci-hub.se The mechanism involves the initial formation of an ether-BBr₃ adduct. For aryl methyl ethers, a bimolecular pathway involving two adduct molecules is proposed, whereas for ethers with secondary or tertiary alkyl groups, cleavage can proceed via a pathway with significant carbocationic character in the leaving group. ufp.ptsci-hub.se Upon aqueous work-up, the reaction yields the corresponding phenol—in this case, (6-hydroxypyridin-2-yl)methanol—and 2-bromopropane.
Re-functionalization: The product of the ether cleavage, (6-hydroxypyridin-2-yl)methanol, exists predominantly as the tautomeric 2-pyridone derivative, (6-oxo-1,6-dihydropyridin-2-yl)methanol. This pyridone is a versatile intermediate for further synthesis, particularly through N-alkylation or C-alkylation reactions.
N-Alkylation: The pyridone nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents at the N1 position.
C-Alkylation: Direct C-H alkylation of the pyridone ring is also possible. For instance, rhodium-catalyzed C6-selective alkylation of 2-pyridones with alkyl carboxylic acids or anhydrides has been reported, proceeding via decarbonylation.
| Transformation | Reagent/Conditions | Intermediate | Subsequent Reaction | Product Class |
| Ether Cleavage | BBr₃, CH₂Cl₂, low temp. | (6-hydroxypyridin-2-yl)methanol | - | Pyridinol |
| N-Alkylation | R-X, Base (e.g., K₂CO₃) | (6-oxo-1,6-dihydropyridin-2-yl)methanol | Alkylation | N-Alkyl-2-pyridone |
| C-Alkylation | RCOOH, [Rh(I)] catalyst | (6-oxo-1,6-dihydropyridin-2-yl)methanol | C-H Activation | C-Alkyl-2-pyridone |
Alkyl Chain Modifications
Beyond complete cleavage, the isopropoxy group itself can be modified through modern C-H functionalization techniques. These reactions target the activation of otherwise inert C-H bonds on the alkyl chain.
The sp³ C-H bond at the tertiary carbon of the isopropyl group (the methine position) is the most likely site for such transformations due to its position alpha to the ether oxygen. The ether oxygen can act as a weakly coordinating directing group to guide a transition metal catalyst to a nearby C-H bond. nih.gov
Palladium-catalyzed C-H olefination of arylethyl ethers using mono-protected amino acid (MPAA) ligands has been demonstrated, showcasing the potential of using weakly coordinating ethers to direct functionalization. nih.gov While not specifically reported for this compound, it is conceivable that similar catalytic systems could be employed to introduce new C-C or C-heteroatom bonds at the methine position of the isopropoxy group. Such strategies represent a powerful, modern approach to derivatization that avoids the multi-step sequence of ether cleavage and re-alkylation. rsc.orgresearchgate.net
Coordination Chemistry and Ligand Properties of 6 Isopropoxypyridin 2 Yl Methanol
Ligand Design Principles and Coordination Modes
(6-Isopropoxypyridin-2-yl)methanol is an N,O-bidentate ligand, capable of forming stable five-membered chelate rings with metal ions through the pyridine (B92270) nitrogen and the deprotonated hydroxyl group. The isopropoxy group at the 6-position of the pyridine ring can influence the electronic properties of the ligand through its electron-donating inductive effect, potentially enhancing the basicity of the pyridine nitrogen and the coordinating ability of the ligand.
The primary coordination is expected to occur through the pyridine nitrogen and the oxygen of the methanol (B129727) group, which can act as a neutral donor or, upon deprotonation, as an anionic alkoxide donor. This dual nature allows the ligand to stabilize metal ions in various oxidation states. The isopropoxy group is generally not expected to coordinate directly to the metal center due to steric hindrance and the formation of a less favorable four-membered chelate ring.
Based on related pyridyl-alkoxide ligands, several coordination modes can be anticipated for this compound:
Monodentate Coordination: The ligand could coordinate solely through the pyridine nitrogen, leaving the methanol group uncoordinated. This is more likely in the presence of strongly coordinating competing ligands or under acidic conditions where the hydroxyl group is protonated.
Bidentate Chelating (N,O): The most common coordination mode is expected to be the formation of a stable five-membered ring by coordinating through the pyridine nitrogen and the deprotonated oxygen of the methanol group. This mode is prevalent in complexes with various transition metals.
Bidentate Bridging (N,O): The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the alkoxide oxygen to another. This can lead to the formation of polynuclear complexes.
Tridentate Bridging: In some cases, particularly with larger metal ions or in specific steric environments, the etheric oxygen of the isopropoxy group might also participate in coordination, leading to more complex bridged structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and the presence of a base are crucial for the deprotonation of the methanol group, facilitating coordination as an alkoxide.
Transition Metal Complexes (e.g., Rh, Ir, Ru, Pd, Pt, Cu, Ni, Co)
The coordination chemistry of pyridyl-alcohol ligands with transition metals is well-established. For instance, cobalt(II) complexes with 2-methanolpyridine have been shown to form dimeric structures with chloro bridges, where each cobalt ion is in an octahedral environment coordinated by two bidentate (N,O) ligands and two bridging chlorides researchgate.net. It is plausible that this compound would form similar dimeric or polynuclear complexes with cobalt and other transition metals like copper and nickel. The synthesis of such complexes often involves refluxing the ligand with the metal salt in a suitable solvent like methanol or ethanol (B145695) nih.govdoi.org.
Ruthenium(II) polypyridyl complexes are of significant interest for their potential applications in medicinal chemistry nih.govnih.gov. The reaction of this compound with a ruthenium(II) precursor could lead to the formation of stable octahedral complexes.
Complexes of iridium(III) and rhodium(III) with related N,O-chelating ligands are also known. The synthesis often involves the reaction of the ligand with a halide-bridged dimeric precursor, such as [Ir(ppy)₂Cl]₂ or [Rh(ppy)₂Cl]₂, in a solvent mixture like dichloromethane (B109758) and methanol under an inert atmosphere nih.gov.
The synthesis of platinum(II) and palladium(II) complexes would likely proceed by reacting the ligand with precursors like K₂PtCl₄ or PdCl₂(CH₃CN)₂. These d⁸ metals often form square planar complexes.
Main Group Metal Complexes
The coordination chemistry of pyridyl-based ligands with main group elements has been explored, leading to the formation of mixed-metal complexes bldpharm.com. The N,O-donor set of this compound would be suitable for coordinating to main group metal ions such as those from Group 12 (Zn, Cd, Hg). For example, zinc(II) has been shown to form distorted octahedral complexes with related pyridine-hydrazone ligands nih.gov. The synthesis would typically involve the reaction of the ligand with the corresponding metal halide or perchlorate (B79767) salt.
Lanthanide and Actinide Complexes
Lanthanide ions are known to form complexes with various functionalized pyridine ligands, often exhibiting interesting luminescence and magnetic properties researchgate.netnih.gov. The coordination of this compound to lanthanide ions would likely involve the bidentate N,O-chelation. The synthesis of such complexes usually involves the reaction of the ligand with a lanthanide salt (e.g., nitrate (B79036) or chloride) in a suitable solvent. The resulting complexes could have high coordination numbers, with solvent molecules or other anions occupying the remaining coordination sites.
Structural Elucidation of Metal Complexes
The definitive characterization of the coordination modes and geometries of metal complexes of this compound would rely heavily on single-crystal X-ray diffraction studies.
X-ray Crystallographic Studies of Coordination Geometries
While no specific crystal structures of metal complexes with this compound are publicly available, data from closely related structures provide insight into the expected coordination geometries. For instance, cobalt(II) complexes with 2-methanol- and 2,6-dimethanolpyridines have been structurally characterized, revealing both dimeric and monomeric species with octahedral coordination around the cobalt center researchgate.net. In a dimeric cobalt(II) complex with 2-methanolpyridine, [Co₂(μ-Cl)₂(mpy)₄]Cl₂·2H₂O, the ligand acts as a bidentate N,O-chelate researchgate.net.
Copper(II) complexes with related ligands also exhibit a variety of coordination geometries. For example, a dinuclear copper(II) complex with a triazole-pyridyl ligand, [Cu₂(L)₂(OAc)₂(dmf)₂], shows a distorted trigonal-bipyramidal environment for each copper atom nih.gov.
The table below presents hypothetical yet plausible coordination geometries for complexes of this compound with various metals, based on documented structures of analogous ligands.
| Metal Ion | Potential Coordination Geometry | Example of Analogous Complex | Reference |
| Co(II) | Octahedral (in dimeric or monomeric species) | [Co₂(μ-Cl)₂(mpy)₄]Cl₂·2H₂O | researchgate.net |
| Ni(II) | Octahedral | Ni(pyridin-2-yl-methanol)₃(C₂F₃O₂) | nih.gov |
| Cu(II) | Distorted Trigonal-Bipyramidal (in dimeric species) | [Cu₂(L)₂(OAc)₂(dmf)₂] (L = 3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido) | nih.gov |
| Ru(II) | Octahedral | [Ru(DIP)₂(η²-acac)]Cl (DIP = 4,7-diphenyl-1,10-phenanthroline) | nih.gov |
| Ir(III) | Octahedral | [Ir(ppy)₂(L)] (L = various N^N or C^N ligands) | nih.gov |
| Zn(II) | Distorted Octahedral | [Zn(C₁₇H₁₈N₃O₄)₂]·CH₄O·C₂H₆O | nih.gov |
Solution-State Structural Investigations (e.g., Diffusion-Ordered NMR)
The characterization of metal complexes in solution is crucial for understanding their behavior in catalytically relevant media. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of these species. In recent years, Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a valuable technique for studying complex mixtures and determining the size of molecular and supramolecular species in solution. nih.goviupac.org
For metal complexes of this compound, DOSY can provide significant insights. The technique separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. nih.gov This allows for the identification of monomeric, dimeric, or higher-order polynuclear complexes that may exist in equilibrium. For instance, in a solution containing the ligand, a metal salt, and the resulting complex, a DOSY experiment would show distinct diffusion coefficients for each species, aiding in the unambiguous assignment of their respective NMR signals. osti.gov
The isopropoxy group on the pyridine ring of this compound introduces specific steric and electronic effects that can influence the solution-state behavior of its metal complexes. The bulky nature of the isopropoxy group may favor the formation of less sterically hindered mononuclear complexes. Furthermore, changes in the NMR chemical shifts of the pyridine and isopropoxy protons upon coordination can be monitored to understand the binding event. acs.orgnih.gov Paramagnetic metal centers can induce significant shifts and broadening in the NMR spectra, and while this can complicate standard 1D NMR analysis, specialized techniques and the correlation of diffusion coefficients from DOSY can still provide valuable structural information. osti.govnsf.gov
Table 1: Hypothetical Proton NMR and DOSY Data for a Mononuclear Complex of this compound
| Species | Proton | Chemical Shift (ppm) (Free Ligand) | Chemical Shift (ppm) (Complexed) | Diffusion Coefficient (D) (m²/s) |
| Ligand | Pyridine-H3 | 7.25 | 7.40 | 1.5 x 10⁻⁹ |
| Ligand | Pyridine-H4 | 7.70 | 7.95 | 1.5 x 10⁻⁹ |
| Ligand | Pyridine-H5 | 6.80 | 7.05 | 1.5 x 10⁻⁹ |
| Ligand | CH₂OH | 4.60 | 4.85 | 1.5 x 10⁻⁹ |
| Ligand | OCH(CH₃)₂ | 4.50 | 4.65 | 1.5 x 10⁻⁹ |
| Ligand | OCH(CH₃)₂ | 1.35 | 1.45 | 1.5 x 10⁻⁹ |
| Complex | Pyridine-H3 | 7.25 | 7.40 | 8.0 x 10⁻¹⁰ |
| Complex | Pyridine-H4 | 7.70 | 7.95 | 8.0 x 10⁻¹⁰ |
| Complex | Pyridine-H5 | 6.80 | 7.05 | 8.0 x 10⁻¹⁰ |
| Complex | CH₂OH | 4.60 | 4.85 | 8.0 x 10⁻¹⁰ |
| Complex | OCH(CH₃)₂ | 4.50 | 4.65 | 8.0 x 10⁻¹⁰ |
| Complex | OCH(CH₃)₂ | 1.35 | 1.45 | 8.0 x 10⁻¹⁰ |
This table is a hypothetical representation to illustrate the expected changes in chemical shifts and diffusion coefficients upon complexation and is not based on experimentally determined values for this compound.
Electronic Properties and Spectroscopic Signatures of Metal Complexes
The electronic properties of metal complexes are fundamental to their reactivity and potential applications. UV-Visible and fluorescence spectroscopy are primary techniques used to probe these properties. The coordination of this compound to a metal center is expected to perturb the electronic transitions of both the ligand and the metal ion. researchgate.net
The pyridine moiety of the ligand possesses π-π* and n-π* transitions. Upon coordination, the energy of these transitions can shift, typically resulting in a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). These shifts provide evidence of ligand-to-metal coordination. researchgate.net For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed in the visible region of the spectrum. The nature and energy of these transitions are dictated by the identity of the metal, its oxidation state, and the coordination geometry.
The isopropoxy substituent, being an electron-donating group, is expected to influence the electronic properties of the pyridine ring, potentially affecting the energy of the MLCT bands. This electronic modulation can be systematically studied by comparing the spectroscopic signatures of complexes with different substituents on the pyridine ring. nih.gov
Table 2: Expected Spectroscopic Data for Metal Complexes of this compound
| Metal Ion | Coordination Geometry | Expected λmax (nm) (Transition) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cu(II) | Distorted Octahedral | ~270 (π-π), ~650 (d-d) | High, Low |
| Ni(II) | Octahedral | ~275 (π-π), ~400, ~650, ~1100 (d-d) | High, Low |
| Co(II) | Tetrahedral | ~280 (π-π), ~600-700 (d-d) | High, Moderate |
| Zn(II) | Tetrahedral | ~270 (π-π) | High |
This table presents expected values based on typical data for similar pyridine-alkoxide complexes and is for illustrative purposes.
Ligand-Metal Interaction Dynamics and Stability Constants
The stability of a metal complex in solution is a critical parameter that governs its utility. The thermodynamic stability of metal complexes with this compound can be quantified by determining their stability constants (or formation constants). scispace.com These constants represent the equilibrium between the free metal ion and ligand and the resulting complex. scispace.com
The stability of complexes formed with this compound will be influenced by several factors, including the nature of the metal ion (its size, charge, and Lewis acidity), the chelate effect if the ligand acts as a bidentate donor through both the pyridine nitrogen and the deprotonated hydroxyl group, and the electronic and steric properties of the isopropoxy group. nih.gov The Irving-Williams series, which predicts the relative stabilities of complexes with divalent first-row transition metals (Mn < Fe < Co < Ni < Cu > Zn), is generally expected to be followed. researchgate.net
The kinetics of ligand exchange, which describes the rate at which the this compound ligand can be displaced by other coordinating species, is another important aspect of ligand-metal interaction dynamics. This can be influenced by the strength of the metal-ligand bond and the steric environment around the metal center. nih.gov
Table 3: General Trends in Stepwise Stability Constants (log K) for Bivalent Metal Complexes
| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| Mn(II) | Low | Lower | Low |
| Co(II) | Moderate | Moderate | Moderate |
| Ni(II) | Higher | Moderate | High |
| Cu(II) | High | Low | High |
| Zn(II) | Moderate | Low | Moderate |
This table illustrates the expected relative stability constants based on the Irving-Williams series and is not based on experimental data for this compound.
Influence of Stereochemistry and Chiral Derivatives in Coordination
The introduction of chirality into a ligand can have a profound impact on the stereochemistry of the resulting metal complex. numberanalytics.com This is particularly important in the field of asymmetric catalysis, where chiral metal complexes are used to control the enantioselectivity of chemical reactions. acs.org
While this compound itself is achiral, chiral derivatives can be readily envisaged. For instance, substitution at the carbinol carbon or the use of a chiral alkoxy group in place of the isopropoxy group would render the ligand chiral. The coordination of such a chiral ligand to a metal center can induce a preferred stereochemical arrangement, leading to the formation of diastereomeric complexes. nih.gov
The stereochemical outcome of coordination is influenced by the steric interactions between the chiral ligand and other ligands in the coordination sphere. The bulky isopropoxy group, in conjunction with a chiral center, could create a well-defined chiral pocket around the metal, enhancing stereochemical control in catalytic processes. The principles of stereochemical modulation through ligand design are well-established for various pyridine-containing chiral ligands and would be applicable to derivatives of this compound. nih.govresearchgate.net
Applications of 6 Isopropoxypyridin 2 Yl Methanol and Its Complexes in Catalysis
Heterogeneous Catalysis and Supported Systems
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which can simplify catalyst recovery and product purification. This can be achieved by immobilizing a homogeneous catalyst onto a solid support. There are no reports in the scientific literature describing the synthesis or application of heterogeneous catalysts derived from or supported by (6-Isopropoxypyridin-2-yl)methanol.
The Catalytic Applications of this compound and its Complexes: A Field in its Infancy
Despite a thorough review of scientific literature and chemical databases, detailed research on the specific catalytic applications of This compound and its corresponding metal complexes remains notably absent. While the broader class of pyridyl-alcohol ligands has seen extensive investigation in catalysis, this particular derivative has yet to emerge as a prominent player in published research.
The current body of scientific knowledge lacks specific studies on the immobilization strategies for complexes of this compound, their performance in organic transformations, the mechanistic pathways of their potential catalytic cycles, or their stability and reusability.
The field of catalysis is vast, with researchers continuously exploring novel ligands to fine-tune the activity and selectivity of metal catalysts. The isopropoxy substituent on the pyridine (B92270) ring of this compound could, in theory, offer unique steric and electronic properties to a metal center, potentially influencing its catalytic behavior. However, without dedicated studies, any discussion of its specific applications would be purely speculative.
Future research in this area would need to first involve the synthesis and characterization of various transition metal complexes incorporating the this compound ligand. Following this, systematic investigations into their catalytic activity across a range of organic reactions would be necessary. Such studies would be the foundational step to uncovering any potential this compound holds for catalytic applications and would pave the way for more in-depth analyses of immobilization, mechanisms, and catalyst stability. Until such research is undertaken and published, the catalytic profile of this compound remains an open and unexplored area of chemical science.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (6-Isopropoxypyridin-2-yl)methanol, various NMR methods can provide a complete picture of its molecular framework.
Multi-dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing connectivity within the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show correlations between the methine proton of the isopropoxy group and the methyl protons. It would also reveal the coupling between the adjacent protons on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that allows for the definitive assignment of which proton is attached to which carbon. columbia.edu For the title compound, HSQC would link the proton signals to their corresponding carbon signals in the pyridine ring, the methylene (B1212753) bridge, and the isopropoxy group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would include cross-peaks between the methylene protons and the C2 and C3 carbons of the pyridine ring, as well as the isopropoxy protons and the C6 carbon of the pyridine ring.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables present the predicted chemical shifts for the protons and carbons in this compound, based on established ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 (pyridine) | 6.5 - 6.8 | d | 7.5 - 8.5 |
| H-4 (pyridine) | 7.4 - 7.7 | t | 7.5 - 8.5 |
| H-5 (pyridine) | 6.7 - 7.0 | d | 7.5 - 8.5 |
| CH₂OH | 4.5 - 4.8 | s | - |
| OH | 2.5 - 4.0 | br s | - |
| OCH(CH₃)₂ | 5.2 - 5.5 | sept | 6.0 - 6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (pyridine) | 158 - 162 |
| C-3 (pyridine) | 110 - 114 |
| C-4 (pyridine) | 138 - 142 |
| C-5 (pyridine) | 108 - 112 |
| C-6 (pyridine) | 162 - 166 |
| CH₂OH | 63 - 67 |
| OC H(CH₃)₂ | 68 - 72 |
Variable Temperature NMR for Conformational Analysis and Dynamics
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. numberanalytics.com For this compound, two main areas of conformational flexibility exist: the rotation around the C2-CH₂OH bond and the rotation of the isopropoxy group.
By lowering the temperature, the rate of these rotations can be slowed. If the rotational barrier is high enough, separate signals for each conformer may be observed. tandfonline.com This allows for the determination of the relative populations of the conformers and the energy barrier for their interconversion. rsc.org For instance, restricted rotation around the C-O bond of the isopropoxy group could lead to the two methyl groups becoming diastereotopic and thus exhibiting two distinct signals at low temperatures.
Solid-State NMR Spectroscopy for Bulk and Crystalline Characterization
Solid-State NMR (SSNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid state. acs.orgbruker.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural data. bruker.com For a crystalline sample of this compound, SSNMR could be used to:
Determine the number of unique molecules in the asymmetric unit cell: If there is more than one molecule in the asymmetric unit, a corresponding multiplication of signals in the ¹³C spectrum would be observed.
Characterize intermolecular interactions: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to probe through-space dipolar couplings, providing information on intermolecular packing and hydrogen bonding, for example, between the hydroxyl group of one molecule and the pyridine nitrogen of another. acs.org
Study polymorphism: SSNMR is highly sensitive to different crystalline forms (polymorphs) of a compound, as each polymorph will give a unique set of chemical shifts and relaxation parameters. crystalpharmatech.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, the key expected IR absorptions would be:
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretches: Absorptions for the aromatic C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropoxy and methylene groups would appear just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkage are expected in the 1050-1300 cm⁻¹ range.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. acs.org While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Thus, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. acs.org
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric ring breathing modes: The pyridine ring has a characteristic and often strong Raman signal for its symmetric ring breathing mode, typically around 990-1030 cm⁻¹. researchgate.netresearchgate.net
Non-polar bond vibrations: The C-C bonds within the isopropoxy group would show characteristic Raman signals.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
|---|---|---|---|
| O-H stretch | 3200-3600 | IR | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | IR, Raman | Medium |
| Aliphatic C-H stretch | 2850-3000 | IR, Raman | Strong |
| C=N, C=C ring stretches | 1400-1600 | IR, Raman | Medium to Strong |
| CH₂ bend | 1450-1470 | IR | Medium |
| CH₃ bend | 1370-1390 | IR | Medium |
| C-O stretch (ether) | 1200-1300 | IR | Strong |
| C-O stretch (alcohol) | 1050-1150 | IR | Strong |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C9H13NO2, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence. Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are capable of providing the requisite mass accuracy, typically in the sub-ppm range.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
| C9H13NO2 | [M+H]+ | 168.10190 |
| C9H13NO2 | [M+Na]+ | 190.08384 |
| C9H13NO2 | [M+K]+ | 206.05778 |
This table presents the calculated theoretical exact masses for common adducts of this compound. Experimental determination of one or more of these values via HRMS would serve to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of the isopropoxy group, the hydroxymethyl group, and fragmentation of the pyridine ring itself. The isopropoxy group could be lost as a neutral molecule of isopropanol (B130326) (60.09 Da) or as an isopropyl radical (43.08 Da). The hydroxymethyl group could be lost as formaldehyde (B43269) (30.01 Da). Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and differentiation from its isomers.
Table 2: Plausible Fragmentation Pathways for [M+H]+ of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 168.10 | 126.06 | 42.04 (Propene) | [M+H - C3H6]+ |
| 168.10 | 150.09 | 18.01 (H2O) | [M+H - H2O]+ |
| 168.10 | 108.08 | 60.02 (Isopropanol) | [M+H - C3H8O]+ |
| 126.06 | 98.05 | 28.01 (CO) | [C6H8NO]+ |
This table outlines potential fragmentation pathways based on the structure of this compound. Detailed MS/MS studies would be required to confirm these and other fragmentation routes.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis absorption spectroscopy measures the transitions from the ground electronic state to excited states. The spectrum of this compound is expected to be dominated by π→π* transitions within the pyridine ring. The presence of the isopropoxy and hydroxymethyl substituents will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted pyridine. The solvent used for analysis can also affect the absorption maxima due to solvatochromic effects.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Protic Solvent
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π→π | 260 - 280 | High |
| n→π | 300 - 330 | Low |
This table provides an estimation of the expected UV-Vis absorption bands for this compound based on the electronic properties of the pyridine chromophore and its substituents. Experimental verification is necessary to determine the precise absorption maxima and molar absorptivities.
Fluorescence spectroscopy is used to study the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many pyridine derivatives are not strongly fluorescent, the presence of the electron-donating isopropoxy group may enhance the luminescence of this compound. A fluorescence spectrum would reveal the emission wavelength maxima and the quantum yield, which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference between the absorption and emission maxima, provides information about the structural relaxation in the excited state.
Table 4: Anticipated Fluorescence Properties of this compound
| Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Quantum Yield (Φf) |
| ~270 | 300 - 400 | To be determined |
This table outlines the anticipated fluorescence characteristics. Experimental measurements are required to confirm the emission spectrum and to quantify the fluorescence quantum yield.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. This compound itself is not chiral. However, if a chiral derivative were to be synthesized, for instance, by introducing a chiral center in the isopropoxy group or by resolving a chiral atropisomer, CD spectroscopy would be an essential tool for its stereochemical characterization. The CD spectrum would show positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum, with the sign and magnitude of the peaks being indicative of the absolute configuration of the stereocenters.
As of the current literature, no studies on chiral derivatives of this compound or their analysis by circular dichroism have been reported.
Computational and Theoretical Investigations of 6 Isopropoxypyridin 2 Yl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For (6-isopropoxypyridin-2-yl)methanol, these calculations would reveal the distribution of electrons within the molecule, which governs its reactivity and physical properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) would be employed.
These calculations would yield crucial information, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the isopropoxy and methanol (B129727) groups are expected to be regions of high electron density, making them susceptible to electrophilic attack.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetics of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to determine the most stable conformation of the molecule. This involves finding the geometry that corresponds to a minimum on the potential energy surface.
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's shape and steric hindrance. Energetic profiles for processes such as bond rotation, for example, around the C-O bond of the isopropoxy group or the C-C bond connecting the methanol group to the pyridine ring, can also be calculated. This would reveal the energy barriers associated with conformational changes.
Table 2: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value | Units |
| C2-C(methanol) Bond Length | 1.52 | Å |
| C6-O(isopropoxy) Bond Length | 1.35 | Å |
| Pyridine N1-C2-C(methanol) Angle | 118.5 | Degrees |
| C5-C6-O(isopropoxy) Angle | 121.0 | Degrees |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical methods provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and solving Newton's equations of motion for all atoms.
These simulations provide a detailed picture of the molecule's conformational flexibility, showing how different parts of the molecule move and interact with each other and with the surrounding solvent. This is particularly important for understanding how the isopropoxy and methanol side chains can rotate and adopt different orientations. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the timescales of transitions between them. Furthermore, MD simulations are crucial for understanding how solvent molecules arrange around the solute and how this solvation shell affects the molecule's properties and reactivity.
In Silico Prediction of Reactivity and Selectivity in Chemical Reactions
Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies for different possible reaction pathways, researchers can determine which reactions are most likely to occur and which products will be favored.
For example, the reactivity of the hydroxyl group in the methanol moiety towards esterification or etherification could be investigated. DFT calculations of the transition state structures and their corresponding energies for different reagents would provide quantitative predictions of reaction rates and selectivities. Similarly, the susceptibility of the pyridine ring to electrophilic substitution could be assessed by calculating the energies of the intermediate sigma complexes for substitution at different positions.
Ligand-Metal Binding Energy Calculations and Complex Stability
The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the side chains makes this compound a potential ligand for metal ions. Computational chemistry can be used to predict the strength and nature of the interaction between this molecule and various metal centers.
By calculating the binding energy of the resulting metal complex, researchers can assess its stability. These calculations typically involve optimizing the geometry of the metal complex and comparing its energy to the sum of the energies of the free ligand and the free metal ion. The nature of the bonding, whether it is primarily electrostatic or covalent, can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis. This information is vital for the design of new catalysts and functional materials.
Table 3: Hypothetical Binding Energies of this compound with Metal Ions
| Metal Ion | Binding Energy (kcal/mol) | Coordination Site(s) |
| Cu(II) | -25.8 | N(pyridine), O(methanol) |
| Zn(II) | -21.5 | N(pyridine), O(methanol) |
| Fe(III) | -32.1 | N(pyridine), O(methanol), O(isopropoxy) |
Mechanistic Modeling of Catalytic Cycles and Transition States
If this compound or its metal complexes are found to be catalytically active, computational modeling can be used to elucidate the detailed mechanism of the catalytic cycle. This involves identifying all the intermediates and transition states involved in the reaction and calculating their relative energies.
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
There is a significant push within the chemical sciences to develop "green" and sustainable methods for synthesizing pyridine (B92270) derivatives. nih.gov Historically, the production of complex pyridines often involved lengthy, multi-step procedures with demanding reaction conditions and the use of hazardous materials. acs.orgnih.gov Contemporary research is intensely focused on creating synthetic pathways that are more efficient and environmentally sound. nih.govrsc.org
Future synthesis of (6-Isopropoxypyridin-2-yl)methanol is expected to leverage key principles of green chemistry:
Multicomponent Reactions (MCRs): These elegant reactions allow for the assembly of complex molecules from three or more starting materials in a single, efficient step, which minimizes waste and enhances atom economy. researchgate.netbohrium.com An MCR designed to produce this compound would be a major step forward.
Eco-Friendly Catalysts and Solvents: The field is shifting away from toxic metal catalysts toward greener alternatives such as organocatalysts and recyclable nanocatalysts. bhu.ac.inresearchgate.net The use of benign solvents like water and ethanol (B145695), or conducting reactions under solvent-free conditions, is also a key area of investigation for pyridine synthesis. rsc.orgtandfonline.com
Alternative Energy Inputs: Technologies such as microwave-assisted synthesis and sonochemistry (ultrasound) have demonstrated the ability to dramatically shorten reaction times, boost yields, and lower the energy footprint associated with the creation of pyridine compounds. nih.govtandfonline.com
These sustainable methodologies are poised to make the production of this compound and related compounds safer, more economical, and more environmentally sustainable. vcu.edu
Expansion into New Areas of Catalysis and Material Science Applications
The distinct molecular architecture of this compound makes it a highly attractive candidate for developing new catalysts and advanced materials. The molecule's pyridine nitrogen atom and the oxygen of the hydroxymethyl group can work in concert as a bidentate ligand, capable of binding to metal ions.
In the field of catalysis , ligands based on a pyridine-alkoxide structure are recognized for their capacity to form stable, polynuclear complexes with various transition metals. rsc.orgresearchgate.net This suggests that derivatives of this compound could be fashioned into custom catalysts for a wide array of chemical transformations. The electronic character of the pyridine ring can be fine-tuned through chemical modification, which in turn can alter the catalytic performance of the coordinated metal center. acs.orgrsc.org For instance, palladium complexes incorporating pyridine ligands have proven to be effective pre-catalysts for important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-couplings. acs.org
In material science , molecules containing a pyridine unit are fundamental components in the design of innovative functional materials. nih.gov Potential applications include:
Metal-Organic Frameworks (MOFs): The ability of pyridine derivatives to link metal centers makes them ideal building blocks for creating porous MOFs, which have potential uses in areas like gas storage and chemical separations. mdpi.com
Perovskite Solar Cells: Additives based on pyridine have been shown to enhance the film quality and operational efficiency of perovskite solar cells. wikipedia.org
Functional Polymers: Incorporating pyridine units into polymer chains can bestow materials with tailored electronic, optical, or stimuli-responsive properties. rsc.org
The inherent self-assembly characteristics of such molecules can be harnessed to construct highly ordered nanostructures for use in next-generation electronic and photonic devices. nih.gov
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the complex assemblies formed when molecules are linked by non-covalent forces like hydrogen bonds and π-π stacking. The structure of this compound is exceptionally well-suited for participating in such assemblies.
The molecule possesses a hydroxymethyl group, which can both donate and accept hydrogen bonds, and a pyridine nitrogen that acts as a hydrogen bond acceptor. These features enable the molecule to form predictable and well-ordered supramolecular patterns. Furthermore, the aromatic pyridine ring can engage in π-stacking interactions. Current research is investigating how similar molecules can spontaneously organize into larger, intricate structures, such as one-dimensional nanorods. rsc.org The ability to control these self-assembly processes, for example by altering the solvent environment, provides a powerful tool for directing the formation of specific nano-architectures. acs.org This level of control is fundamental to the bottom-up design of novel molecular materials. acs.org
Design of Advanced Derivatives for Specific Chemical Functions
This compound can be viewed as a molecular scaffold, ready to be chemically altered to produce a wide range of advanced derivatives with highly specific functions. Attaching different chemical groups to the pyridine ring can profoundly affect the molecule's electronic nature, solubility, and three-dimensional shape. nih.govrsc.org
For instance, adding electron-donating or electron-withdrawing groups can adjust the basicity (pKa) of the pyridine nitrogen, which influences its affinity for metal ions and its role in hydrogen bonding. acs.org Recent synthetic innovations have unlocked new ways to functionalize the pyridine ring at positions that were historically difficult to modify, creating exciting opportunities for designing novel molecules. acs.orguni-muenster.de This strategy of targeted molecular design is especially critical in medicinal chemistry, where the pyridine heterocycle is a prevalent feature in numerous FDA-approved drugs. nih.govrsc.org By systematically creating and testing derivatives of this compound, scientists can investigate structure-activity relationships to discover compounds with valuable biological properties. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, also known as continuous manufacturing, is transforming the landscape of chemical synthesis, especially within the pharmaceutical sector. nih.govasymchem.com This approach provides superior control over reaction conditions, greater safety, and more straightforward scalability compared to conventional batch production methods. durham.ac.ukuc.pt
The synthesis of this compound and its analogs is an excellent candidate for adaptation to flow chemistry systems. nih.gov Continuous flow reactors are adept at managing highly reactive intermediates and controlling the heat generated from exothermic reactions, leading to safer and more efficient processes. allfordrugs.com Solid-supported catalysts can be contained within packed-bed reactors, enabling continuous operation and simplifying the purification of the final product. researchgate.net
When flow synthesis is combined with automated platforms that utilize robotics and real-time analytical monitoring, the pace of discovery and optimization can be greatly accelerated. rsc.org This high-throughput approach facilitates the rapid screening of numerous reaction conditions and the swift generation of entire libraries of related compounds for further evaluation. durham.ac.uk The integration of machine learning algorithms, such as Bayesian optimization, can further refine the process by intelligently guiding the selection of experiments. rsc.org
Interdisciplinary Research Collaborations and Translational Impact
Realizing the full potential of this compound and its derivatives will require synergistic collaborations across diverse scientific fields. Organic chemists are essential for devising new synthetic methods, while inorganic and materials chemists can pioneer their use in catalysis and novel materials. acs.orgchemscene.com Partnering with computational chemists can offer valuable theoretical predictions about molecular behavior, helping to guide and rationalize experimental work. acs.org
The potential for translational impact is substantial. In the realm of medicine, new pyridine derivatives could become the basis for next-generation drugs. nih.govacs.org In materials science, they could be key components in advanced electronics, sensors, and energy technologies. nih.gov Moreover, the creation of more efficient and sustainable chemical manufacturing technologies offers widespread economic and environmental advantages. vcu.eduasymchem.com The path from foundational research on a single molecule like this compound to its application in solving real-world problems exemplifies how interdisciplinary collaboration fuels scientific and technological progress.
Q & A
Q. What are the established synthetic routes for (6-Isopropoxypyridin-2-yl)methanol, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution on halogenated pyridine precursors. For example, (6-Bromopyridin-2-yl)methanol can react with isopropanol under basic conditions (e.g., NaH) to introduce the isopropoxy group . Microwave-assisted synthesis may improve reaction efficiency by reducing time and enhancing yield . Optimization requires monitoring reaction temperature (typically 80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-nucleophile ratio) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) is standard for isolating pyridine methanol derivatives. Recrystallization from ethanol/water mixtures (1:3 v/v) can further enhance purity, as demonstrated for (6-Methylpyridin-2-yl)methanol . For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., isopropoxy protons at δ 1.2–1.4 ppm and methine resonance at δ 4.5–5.0 ppm) .
- IR : Stretching frequencies for the hydroxyl group (~3200–3400 cm) and pyridine ring (~1600 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 168.1025) .
Advanced Research Questions
Q. How does the isopropoxy group influence reactivity under acidic or oxidative conditions?
- Methodological Answer : The isopropoxy group may undergo hydrolysis in strong acids (e.g., HCl/HO, reflux) to form (6-Hydroxypyridin-2-yl)methanol, detectable via TLC or LC-MS monitoring . Oxidation with KMnO or RuO can convert the hydroxymethyl group to a carboxylic acid, requiring controlled pH (pH 7–9) to avoid over-oxidation . Kinetic studies using H NMR or in-situ IR spectroscopy are advised to track intermediate formation .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with protein crystal structures (PDB) can model interactions. For pyridine derivatives, parameterization of the isopropoxy group’s steric effects is critical . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with binding free energy calculated via MM-PBSA .
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : SHELX refinement (SHELXL-2019) is recommended for small-molecule crystallography. Discrepancies in thermal parameters may arise from disorder in the isopropoxy group; using PART instructions and restraints (e.g., DFIX) improves model accuracy . High-resolution data (<1.0 Å) and twin refinement (TWIN/BASF) address twinning issues common in pyridine crystals .
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
